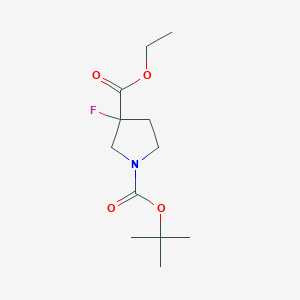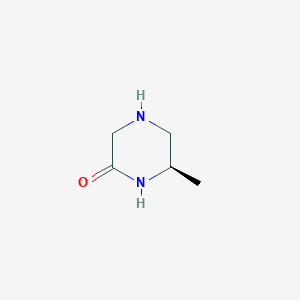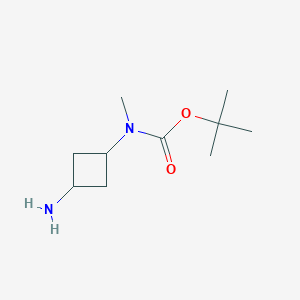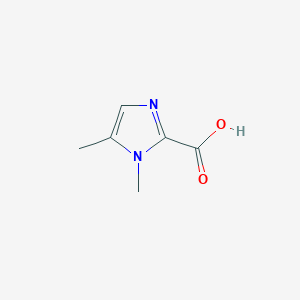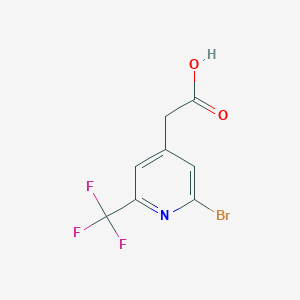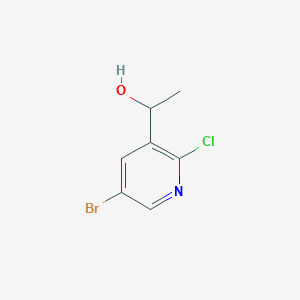
1-(5-Bromo-2-chloropyridin-3-yl)ethanol
Overview
Description
“1-(5-Bromo-2-chloropyridin-3-yl)ethanone” is a chemical compound with the empirical formula C7H5BrClNO. It has a molecular weight of 234.48 .
Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-2-chloropyridin-3-yl)ethanone” consists of a pyridine ring substituted with bromine and chlorine atoms, and an ethanone group .Scientific Research Applications
Chemoenzymatic Synthesis of Beta3-Adrenergic Receptor Agonists
The compound 1-(5-Bromo-2-chloropyridin-3-yl)ethanol serves as a precursor in the chemoenzymatic synthesis of enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol. This intermediate is further converted to (R)-1-(pyridin-3-yl)-2-aminoethanol, a crucial moiety in the structure of beta3-adrenergic receptor ligands. This pathway involves kinetic resolution and demonstrates the compound's utility in synthesizing optically active pharmaceutical ingredients (Perrone et al., 2006).
Protecting Group for Carboxylic Acids in Polymer Chemistry
2-(Pyridin-2-yl)ethanol, a related compound, has been utilized as an effective protecting group for methacrylic acid (MAA), showcasing its relevance in polymer chemistry. This protecting group can be selectively removed post-polymerization, either chemically under alkaline conditions or thermally, highlighting its stability and utility in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).
Synthesis and Study of Magnetic Properties in Manganese Complexes
In the field of inorganic chemistry, derivatives of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol have been involved in the synthesis of trinuclear oxo-centered manganese complexes. These complexes have been studied for their crystal structures and magnetic properties, contributing to the understanding of mixed-valence manganese chemistry and its potential applications in magnetic materials (Ribas et al., 1997).
Halogenation Reactions in Nickel(II) Complexes
Halogenation reactions involving nickel(II) complexes with nitrogen donor ligands have utilized similar compounds, demonstrating the compound's role in the formation of electrolytic complexes. This research provides insights into the coordination chemistry of nickel and the reactivity of halogenated pyridine derivatives (Misra & Rao, 1970).
Safety and Hazards
properties
IUPAC Name |
1-(5-bromo-2-chloropyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTWHKVMEWGTPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC(=C1)Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-chloropyridin-3-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



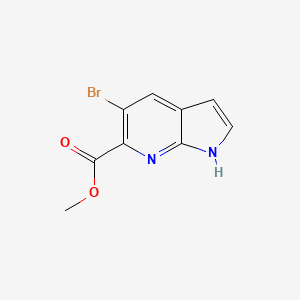

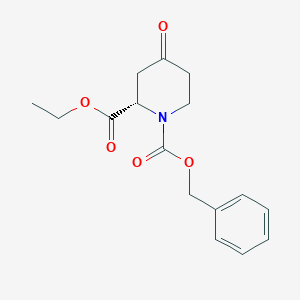

![Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate](/img/structure/B1529694.png)
![1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate](/img/structure/B1529695.png)
